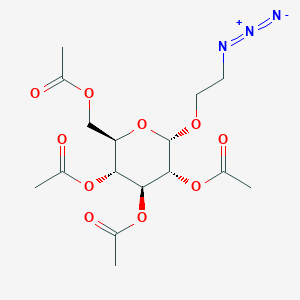

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

Description

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a chemical compound that belongs to the class of azido sugars It is a derivative of glucose where the hydroxyl groups are acetylated, and an azidoethyl group is attached to the glucose molecule

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O10/c1-8(20)25-7-12-13(26-9(2)21)14(27-10(3)22)15(28-11(4)23)16(29-12)24-6-5-18-19-17/h12-16H,5-7H2,1-4H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAXDKFCBLGMIZ-LJIZCISZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Introduction of Azido Group: The azido group is introduced by reacting the acetylated glucose with 2-azidoethanol in the presence of a suitable base like sodium hydride or potassium carbonate.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound is produced efficiently and cost-effectively.

Types of Reactions:

Substitution Reactions: The azido group in this compound can undergo substitution reactions, particularly nucleophilic substitution, where the azido group is replaced by other nucleophiles.

Click Chemistry: This compound is often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of click chemistry, to form triazoles.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions:

Copper Catalysts: Used in click chemistry reactions.

Acids/Bases: Used for hydrolysis of acetyl groups.

Nucleophiles: Used in substitution reactions.

Major Products:

Triazoles: Formed from click chemistry reactions.

Deacetylated Glucose Derivatives: Formed from hydrolysis reactions.

Scientific Research Applications

(2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and in click chemistry reactions to create triazole-linked compounds.

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Potential use in drug delivery systems and the development of diagnostic tools.

Industry: Utilized in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside primarily involves its reactivity in click chemistry reactions. The azido group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and the synthesis of complex molecules. The acetyl groups protect the hydroxyl functionalities during reactions and can be removed under controlled conditions to reveal the reactive hydroxyl groups.

Comparison with Similar Compounds

- 2-Azidoethyl-4-methyl benzenesulfonate

- 2-Azidoethyl-methylsulfonate

- 1-Azido-2-chloroethane

Comparison:

- Reactivity: (2-Azidoethyl)-2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is unique due to its multiple acetylated hydroxyl groups, which provide additional sites for chemical modification compared to simpler azidoethyl compounds.

- Applications: While other azidoethyl compounds are also used in click chemistry, the glucose derivative offers additional functionality for bioconjugation and material synthesis due to its sugar backbone.

- Stability: The acetyl groups in this compound provide stability during reactions, which can be advantageous in complex synthetic procedures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.